REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].Cl.[CH2:7]([C:11]1[O:12][C:13]2[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:14]=2[CH:15]=1)[CH2:8][CH2:9][CH3:10].C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl-].C[N+](C)(C)C.O>[CH2:7]([C:11]1[O:12][C:13]2[CH:19]=[CH:18][C:17]([NH:20][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:16][C:14]=2[CH:15]=1)[CH2:8][CH2:9][CH3:10] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
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Cl.C(CCC)C=1OC2=C(C1)C=C(C=C2)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under reflux conditions for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
aqueous layer was extracted with ethyl acetate (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1OC2=C(C1)C=C(C=C2)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |